

Triisooctylamine: A Technical Overview of its Properties and Applications

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Compound of Interest

Compound Name: Triisooctylamine

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This technical guide provides an in-depth overview of the chemical properties of **triisooctylamine**, along with detailed methodologies for its application in solvent extraction and its synthesis.

Core Properties of Triisooctylamine

Triisooctylamine is a tertiary amine with the chemical formula $C_{24}H_{51}N$.^{[1][2]} It is also commonly represented as $(C_8H_{17})_3N$.^{[1][3][4]} This compound is a colorless to pale yellow liquid and is utilized in various industrial applications, particularly as an extractant in hydrometallurgy.^[2]

Property	Value
Molecular Formula	$C_{24}H_{51}N$ ^{[1][2]}
Molecular Weight	353.67 g/mol ^{[1][3][4]}
CAS Number	25549-16-0 ^{[1][3]}
Appearance	Clear to pale yellow liquid ^[2]
Density	0.816 g/mL at 25 °C ^{[3][4]}
Refractive Index	$n_{20/D}$ 1.4501 ^[3]

Applications in Solvent Extraction

Triisooctylamine is widely employed as a solvent extraction agent for the separation and purification of various metals and organic compounds. Its applications include the extraction of uranium from ore leaches, the separation of precious metals, and the purification of organic acids.^[3]

Experimental Protocols

1. Solvent Extraction of Iron (III) from Aqueous Solutions

This protocol outlines the general procedure for the extraction of Iron (III) using **triisooctylamine**.

- Preparation of Solutions:
 - Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in deionized water.
 - Prepare the organic phase by dissolving **triisooctylamine** (TIOA) in a suitable organic solvent, such as benzene, to a concentration of 5.0×10^{-2} M.
- Extraction Procedure:
 - Take a 10 mL aliquot of the aqueous Iron (III) solution and add the desired concentration of a mineral acid (e.g., HCl).
 - Transfer the acidified aqueous solution to a separatory funnel.
 - Add 10 mL of the 5.0×10^{-2} M TIOA solution to the separatory funnel.
 - Shake the funnel vigorously for five minutes to ensure thorough mixing of the two phases.
 - Allow the phases to settle and separate.
- Stripping and Analysis:
 - Separate the organic phase containing the extracted Iron (III).

- Strip the Iron (III) from the organic phase by adding 10 mL of 1 M H₂SO₄ and shaking.
- The concentration of Iron (III) in the resulting aqueous phase can be determined spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[\[1\]](#)

2. Extraction of Glutaric Acid from Aqueous Solutions

This protocol describes the reactive extraction of glutaric acid using **triisooctylamine**.

- Preparation of Solutions:
 - Prepare an aqueous stock solution of glutaric acid with a known initial concentration.
 - Prepare the organic phase by dissolving **triisooctylamine** (TOA) in a suitable diluent (e.g., n-octane, methyl isobutyl ketone) to the desired concentration.
- Extraction Procedure:
 - In a glass flask, mix equal volumes of the aqueous glutaric acid solution and the organic TOA solution.
 - Stir the mixture for 2 hours in a thermostatted water bath at a constant temperature (e.g., 25 °C) to reach equilibrium.
- Analysis:
 - After equilibration, the concentration of glutaric acid remaining in the aqueous phase can be determined by titration or other analytical methods to calculate the distribution coefficient and extraction efficiency.[\[5\]](#)

Synthesis of Triisooctylamine

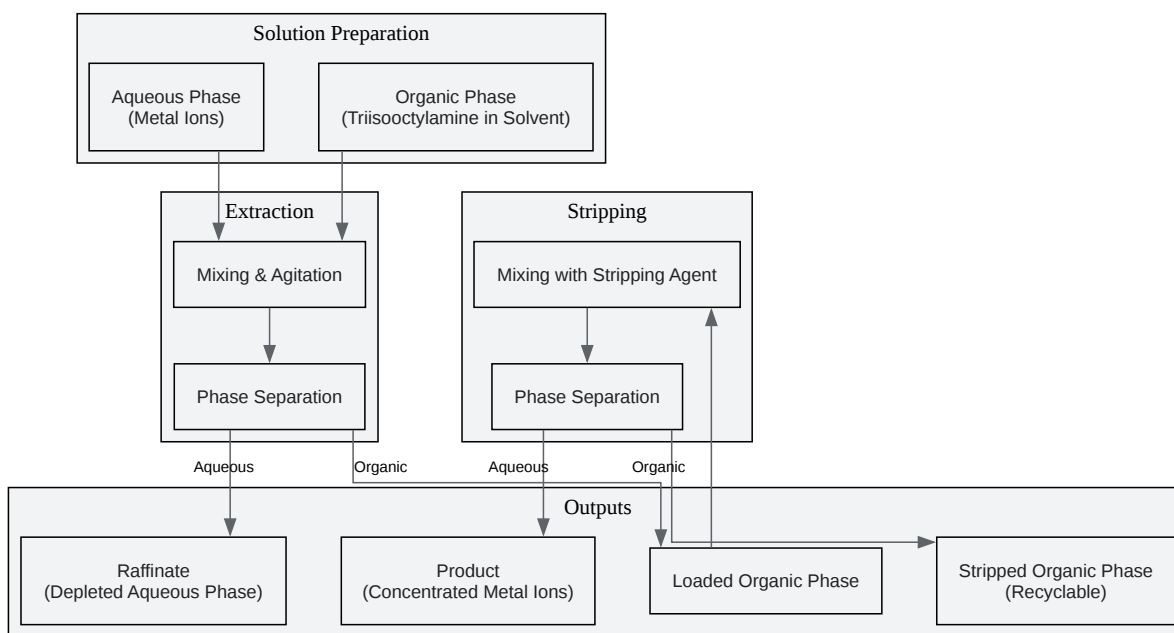
A described method for synthesizing **triisooctylamine** involves the reductive amination of isooctanol with dioctylamine in the presence of a catalyst.

- Catalyst Preparation:

- The catalyst can be prepared by dissolving copper, nickel, zinc, and magnesium nitrates in water or another solvent.
- A catalyst carrier such as zirconia (ZrO_2) is added, and the mixture is stirred to form a paste.
- The paste is aged, filtered, dried, and then calcined at approximately 450 °C.
- Synthesis Procedure:
 - Dioctylamine and the prepared catalyst are placed in a reactor.
 - The reactor is purged first with nitrogen and then with hydrogen.
 - The catalyst is reduced at a temperature of 180-230 °C.
 - Isooctanol is then added dropwise into the reactor while circulating hydrogen.
 - The reaction is heated, and its progress is monitored by gas chromatography (GC).
 - The reaction is considered complete when the dioctylamine content is less than or equal to 2% by weight.
 - The resulting crude product is then purified by rectification to obtain **triisooctylamine** with a purity of over 98%.^[3]

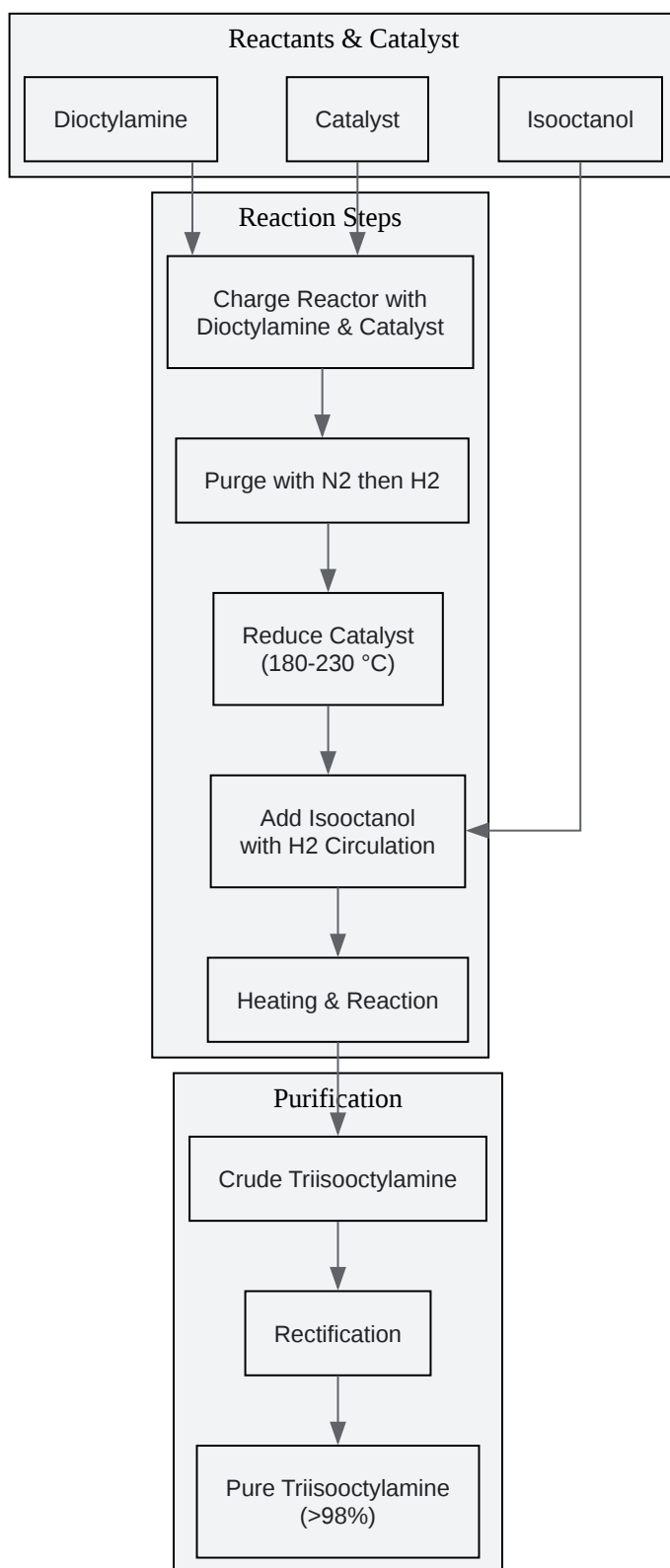
Visualized Workflows

The following diagrams illustrate the logical flow of the solvent extraction and synthesis processes.



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Caption: General workflow for solvent extraction using **triisooctylamine**.



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Caption: Synthesis process for **triisooctylamine**.

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